3-methyl-N-(3-(4-morpholinyl)propyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-methyl-N-(3-morpholin-4-ylpropyl)-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-12-15-13(20)4-2-5-14(15)23-16(12)17(21)18-6-3-7-19-8-10-22-11-9-19/h2-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQGWNFHPXUEIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CCC2)C(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-(4-morpholinyl)propyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Morpholine Ring: This step might involve nucleophilic substitution reactions where a morpholine derivative is introduced.
Final Coupling and Functionalization: The final steps would involve coupling the intermediate compounds and introducing the carboxamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Scalability: Ensuring the process is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-(4-morpholinyl)propyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents might include dichloromethane, ethanol, or water, depending on the reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems to understand its pharmacological properties.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-(4-morpholinyl)propyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide would involve its interaction with specific molecular targets. This might include:
Binding to Receptors: Interaction with specific receptors in the body to exert its effects.
Enzyme Inhibition: Inhibiting certain enzymes to modulate biochemical pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Other compounds with a benzofuran core, such as 2-aminobenzofuran or 2-methylbenzofuran.
Morpholine Derivatives: Compounds containing a morpholine ring, such as morpholine-4-carboxamide.
Uniqueness
The uniqueness of 3-methyl-N-(3-(4-morpholinyl)propyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide lies in its combined structural features, which may confer distinct biological activities and potential therapeutic benefits.
Biological Activity
3-Methyl-N-(3-(4-morpholinyl)propyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 320.39 g/mol. The structure features a benzofuran core, which is known for its diverse pharmacological properties.
The compound exhibits multiple mechanisms that contribute to its biological activity:
- VEGFR-2 Inhibition : It has been identified as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. The IC50 values for VEGFR-2 inhibition range from 45.4 nM to 132.5 nM depending on the specific derivative tested .
- Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H23. The IC50 values for these activities range from 0.49 µM to 68.9 µM .
Biological Activity Data
The following table summarizes key biological activity data for this compound and its derivatives:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | A549 | 1.48 - 47.02 | Cell proliferation inhibition |
| Antitumor | NCI-H23 | 0.49 - 68.9 | Cell proliferation inhibition |
| VEGFR-2 Inhibition | - | 45.4 - 132.5 | Angiogenesis inhibition |
Study on Antitumor Agents
A study published in December 2021 explored the development of benzofuran derivatives as antitumor agents against NSCLC cells . The researchers synthesized several derivatives and assessed their biological activities:
- Most Active Derivatives : Compounds 4b , 15a , and 16a were highlighted for their significant inhibitory effects on cell growth.
- Mechanistic Insights : Further investigation revealed that these compounds induced cell cycle arrest and apoptosis in the A549 and NCI-H23 cell lines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-N-(3-(4-morpholinyl)propyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of tetrahydrobenzofuran derivatives and subsequent coupling with morpholine-containing propylamine. Key steps may require Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃) to facilitate cyclization, with reaction temperatures optimized between 60–80°C to avoid side products. Purification often employs flash chromatography using silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate the target compound .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., using C18 columns with acetonitrile/water mobile phases).
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the benzofuran core, morpholine substituents, and carboxamide linkage.
- FT-IR : Identification of carbonyl (C=O) stretches (~1700 cm⁻¹) and morpholine ring vibrations (~1100 cm⁻¹).
Cross-validation with reference standards is critical for accuracy .
Q. What biological targets or mechanisms are hypothesized for this compound based on structural analogs?
- Methodological Answer : Structural analogs (e.g., benzofuran-carboxamide derivatives) suggest potential interactions with:
- Kinase enzymes : Inhibition of ATP-binding pockets due to the carboxamide group’s hydrogen-bonding capacity.
- GPCRs : Morpholine and benzofuran moieties may modulate receptor-ligand interactions.
Preliminary assays should include enzyme inhibition studies (e.g., kinase activity via luminescence assays) and receptor binding screens (e.g., radioligand displacement) .
Q. How does the compound’s solubility and stability impact experimental design?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO or DMF) but limited aqueous solubility. Stability studies under varying pH (4–9) and temperatures (4°C vs. room temperature) are essential. For biological assays, stock solutions in DMSO should be stored at −20°C with desiccants to prevent hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer : Contradictions may arise from:
- Batch variability : Ensure compound purity (>95% by HPLC) and confirm stereochemistry (if applicable).
- Assay conditions : Standardize cell lines, buffer systems (e.g., ionic strength), and incubation times.
- Off-target effects : Use CRISPR/Cas9 knockouts or selective inhibitors to isolate target-specific activity.
Statistical meta-analysis of multiple datasets is recommended .
Q. What strategies optimize the compound’s selectivity for target enzymes over structurally similar off-targets?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Modify substituents on the benzofuran core (e.g., methyl vs. ethyl groups) or morpholine-propyl chain length.
- Molecular docking : Use software like AutoDock Vina to predict binding poses and identify key residues for selectivity.
- Covalent modification : Introduce electrophilic groups (e.g., acrylamides) for irreversible binding to cysteine residues in the target’s active site .
Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., bioavailability, metabolism)?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (~3.2), aqueous solubility (−4.5 log mol/L), and CYP450 metabolism.
- Metabolite identification : Use in silico platforms (e.g., GLORY) to predict Phase I/II metabolites, focusing on morpholine ring oxidation and benzofuran hydroxylation.
Validate predictions with in vitro hepatocyte assays .
Q. What experimental approaches validate the compound’s in vivo efficacy and toxicity?
- Methodological Answer :
- Rodent models : Dose-ranging studies (e.g., 10–100 mg/kg oral or IP administration) with pharmacokinetic sampling (plasma/tissue concentrations via LC-MS/MS).
- Toxicity endpoints : Monitor liver enzymes (ALT/AST), renal function (creatinine), and histopathology.
- Behavioral assays : For CNS-targeted applications, use open-field or rotarod tests to assess neurotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
